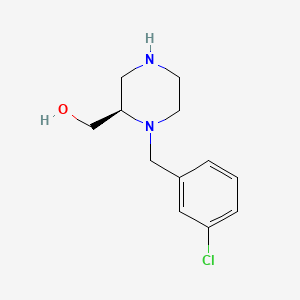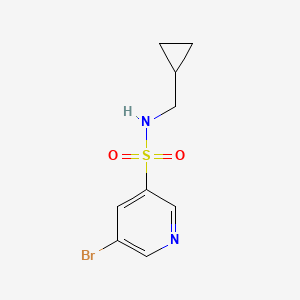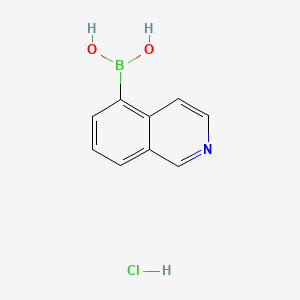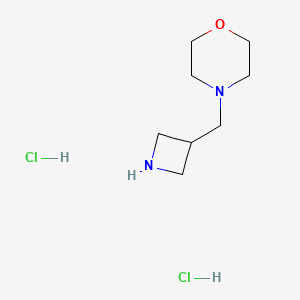![molecular formula C7H8ClN3 B572937 1H-Pirrolo[3,2-b]piridin-3-amina dihidrocloruro CAS No. 1257535-39-9](/img/structure/B572937.png)
1H-Pirrolo[3,2-b]piridin-3-amina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[3,2-b]pyridin-3-amine is a chemical compound with the molecular weight of 133.15 . It is also known as 1H-pyrrolo [3,2-b]pyridin-3-amine .
Synthesis Analysis
There are several synthetic strategies and approaches to 1H-pyrrolo[2,3-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis
The InChI code for 1H-Pyrrolo[3,2-b]pyridin-3-amine is 1S/C7H7N3/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H,8H2 .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical and Chemical Properties Analysis
1H-Pyrrolo[3,2-b]pyridin-3-amine has a molecular weight of 133.15 .Aplicaciones Científicas De Investigación
- Un compuesto relacionado, 2,3-dihidro-1H-pirrolo[3,4-b]quinolin-1-ona, fue sintetizado y evaluado para la eficacia antileishmanial contra la leishmaniasis visceral (VL). Aunque no es exactamente el mismo compuesto, esto destaca el potencial de los derivados del pirrolo[3,2-b]piridina para combatir infecciones parasitarias .
- Los investigadores han diseñado y sintetizado derivados de 1H-pirrolo[2,3-b]piridina como potentes inhibidores del FGFR. Estos compuestos, incluidos los relacionados con CP-94,253, muestran promesa en el direccionamiento de FGFR, que están implicados en el cáncer y otras enfermedades .
- 5-[(5-Cloro-1H-pirrolo[2,3-b]piridin-3-il)metil]-N-[[6-(trifluorometil)piridin-3-il]metil]piridin-2-amina dihidrocloruro (un derivado de pexidartinib) ha sido sintetizado. Se han realizado estudios cristalográficos en su forma dihidratada .
- La síntesis de derivados de 2,3-dihidro-1H-pirrolo[3,4-b]quinolin-1-ona implica una estrategia de modificación post-Ugi. Esta ruta sintética eficiente permite la generación rápida de diversos compuestos con potenciales actividades biológicas .
Eficacia Antileishmanial
Inhibición del FGFR (Receptor del Factor de Crecimiento de Fibroblastos)
Derivado de Pexidartinib
Estrategia de Modificación Post-Ugi
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
Similar compounds have shown high total clearance in intravenous dosing, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be influenced by various environmental factors. For instance, the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis . For instance, a compound similar to 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride significantly inhibited the migration and invasion of 4T1 cells . Therefore, it’s plausible that 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given its potential interaction with FGFR1, 2, and 3 , it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride involves the reaction of 2-cyanopyridine with ethyl acrylate, followed by reduction of the resulting product with lithium aluminum hydride and then treatment with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-cyanopyridine", "ethyl acrylate", "lithium aluminum hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to yield 2-ethyl-3-(pyridin-2-yl)acrylonitrile.", "Step 2: The resulting product is then reduced with lithium aluminum hydride in anhydrous ether to yield 2-ethyl-3-(pyridin-2-yl)propan-1-amine.", "Step 3: The final step involves treating the product with hydrochloric acid to yield 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride." ] } | |
Número CAS |
1257535-39-9 |
Fórmula molecular |
C7H8ClN3 |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,8H2;1H |
Clave InChI |
PAAWLVLYSKAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl |
SMILES canónico |
C1=CC2=C(C(=CN2)N)N=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)
![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)






![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)




![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)
